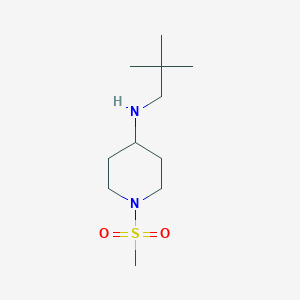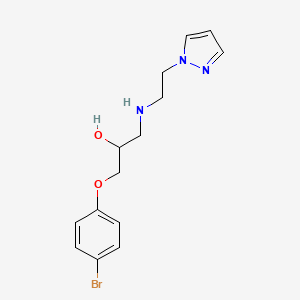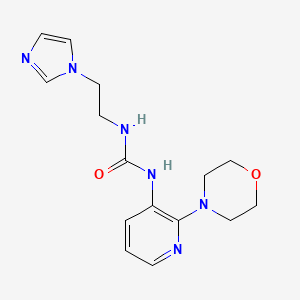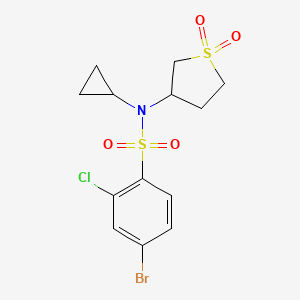
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine, also known as MNPA, is a synthetic compound that belongs to the piperidine class of compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. In
Mechanism of Action
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine acts as a selective dopamine transporter (DAT) inhibitor, which means it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been shown to increase dopamine levels in the brain, which can lead to various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, which makes it a potential candidate for the treatment of cognitive disorders. It has also been shown to have potential applications in the treatment of drug addiction and depression.
Advantages and Limitations for Lab Experiments
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has some limitations as well. It is a synthetic compound, which means it may not accurately represent the effects of naturally occurring compounds in the brain. Additionally, more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain.
Future Directions
There are several future directions for research on 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine. One potential avenue is the development of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine-based drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another potential direction is the study of the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, as well as its potential for abuse and addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine and its effects on various dopamine receptors in the brain.
In conclusion, 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is a synthetic compound with potential applications in medicinal chemistry. It acts as a selective DAT inhibitor, which makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. While more research is needed to fully understand the long-term effects of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine on the brain, it has the potential to be a valuable tool for the development of drugs for the treatment of various neurological disorders.
Synthesis Methods
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with neopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine.
Scientific Research Applications
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine transporter (DAT), which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S/c1-11(2,3)9-12-10-5-7-13(8-6-10)16(4,14)15/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZPMXWFIOGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

